molecular formula C9H8N2O2 B147998 1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)ethanone CAS No. 137538-55-7

1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)ethanone

Cat. No. B147998
M. Wt: 176.17 g/mol
InChI Key: PDCKDXXHFAABGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, pharmacology, and biochemistry. This compound is also known as HIBE, and it is a benzimidazole derivative that has a hydroxyl group attached to the fifth position of the benzene ring. In

Mechanism Of Action

The mechanism of action of 1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)ethanone is not fully understood. However, it has been proposed that the compound exerts its effects by scavenging free radicals and inhibiting the activity of certain enzymes. It has also been suggested that it may modulate the expression of certain genes involved in various physiological processes.

Biochemical And Physiological Effects

Studies have shown that 1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)ethanone possesses significant antioxidant and anti-inflammatory properties. It has been found to scavenge free radicals, reduce oxidative stress, and inhibit the activity of certain enzymes involved in inflammation. These effects may be beneficial in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)ethanone is its potential applications in various fields of scientific research. It is a cost-effective and efficient compound that can be synthesized using readily available reagents. However, one of the limitations of this compound is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on 1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)ethanone. One of the areas of interest is the development of novel derivatives of this compound that may possess enhanced properties and efficacy. Another area of interest is the investigation of the mechanism of action of this compound, which may provide insights into its potential applications in various fields of scientific research. Additionally, further studies are needed to evaluate the safety and toxicity of this compound in vivo, which may facilitate its translation into clinical applications.
Conclusion:
In conclusion, 1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)ethanone is a benzimidazole derivative that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, pharmacology, and biochemistry. The synthesis method of this compound is efficient and cost-effective. It possesses significant antioxidant and anti-inflammatory properties and may be beneficial in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. However, further studies are needed to evaluate its safety and toxicity in vivo and to explore its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of 1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)ethanone involves the reaction of 4-nitrophenylhydrazine with 3-methoxyacetophenone in the presence of sodium hydroxide. The resulting product is then reduced using sodium borohydride to obtain 1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)ethanone. This method has been reported in several studies and has been found to be efficient and cost-effective.

Scientific Research Applications

1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)ethanone has been extensively studied for its potential applications in various fields of scientific research. In pharmacology, it has been found to possess significant antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. In biochemistry, it has been studied for its ability to inhibit certain enzymes, such as xanthine oxidase and acetylcholinesterase, which are involved in various physiological processes.

properties

CAS RN

137538-55-7

Product Name

1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)ethanone

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

1-(5-hydroxy-1H-benzimidazol-4-yl)ethanone

InChI

InChI=1S/C9H8N2O2/c1-5(12)8-7(13)3-2-6-9(8)11-4-10-6/h2-4,13H,1H3,(H,10,11)

InChI Key

PDCKDXXHFAABGT-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=CC2=C1N=CN2)O

Canonical SMILES

CC(=O)C1=C(C=CC2=C1N=CN2)O

synonyms

Ethanone, 1-(5-hydroxy-1H-benzimidazol-4-yl)- (9CI)

Origin of Product

United States

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